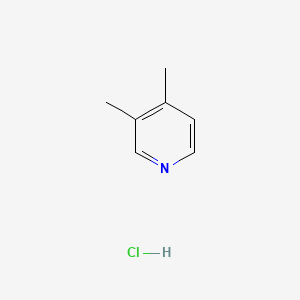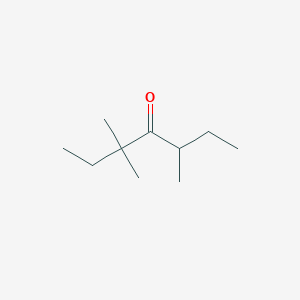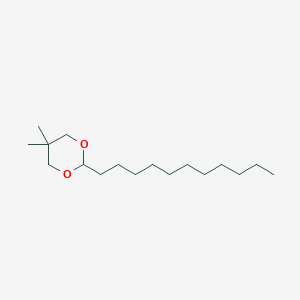
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetamide group with diethylaminoethyl, 3-methyl-2-butenyl, and 1-naphthyl groups, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis may include acetic anhydride, diethylamine, and naphthalene derivatives. Reaction conditions such as temperature, pressure, and catalysts play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. Optimization of reaction parameters and purification techniques, such as distillation and chromatography, are essential to achieve high-quality products. Safety measures and environmental considerations are also critical in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers may explore its biological activity and potential as a pharmaceutical agent.
Medicine: The compound could be investigated for its therapeutic properties and potential use in drug development.
Industry: It may find applications in the production of specialty chemicals, materials, and other industrial products.
Wirkmechanismus
The mechanism by which Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- exerts its effects depends on its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its molecular interactions and pathways are essential to understand its mechanism of action fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- include other acetamide derivatives with different substituents. Examples may include:
- Acetamide, N,N-diethyl-
- Acetamide, 2-(dimethylaminoethyl)-
- Acetamide, 2-(2-methyl-2-butenyl)-
Uniqueness
The uniqueness of Acetamide, 2-(diethylaminoethyl)-2-(3-methyl-2-butenyl)-2-(1-naphthyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
50765-89-4 |
|---|---|
Molekularformel |
C23H32N2O |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-[2-(diethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C23H32N2O/c1-5-25(6-2)17-16-23(22(24)26,15-14-18(3)4)21-13-9-11-19-10-7-8-12-20(19)21/h7-14H,5-6,15-17H2,1-4H3,(H2,24,26) |
InChI-Schlüssel |
MPEKZXIZMHBUPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)






![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)


